1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine
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Overview
Description
1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 3-bromo-4-methoxybenzyl group and a 4-ethylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and 4-ethylbenzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction where piperazine reacts with the benzyl chlorides under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, possibly as a central nervous system agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromo and ethyl groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H27BrN2O |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27BrN2O/c1-3-17-4-6-18(7-5-17)15-23-10-12-24(13-11-23)16-19-8-9-21(25-2)20(22)14-19/h4-9,14H,3,10-13,15-16H2,1-2H3 |
InChI Key |
DNRQSVOPGKKHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
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